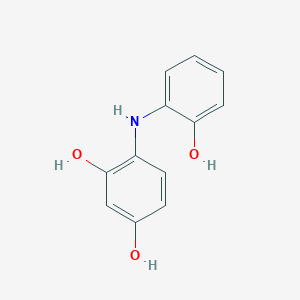
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol is an organic compound that belongs to the class of polyphenols This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with an amino group linked to another hydroxyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol typically involves the reaction of 2-aminophenol with 1,3-dihydroxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound while maintaining consistency in quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Therapeutic Effects: The compound may modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol can be compared with other similar compounds, such as:
2-(2′,4′-Dihydroxyphenyl)benzimidazole: Known for its fluorescent properties and sensitivity to the micro-environment.
2-(2′,4′-Dihydroxyphenyl)benzoxazole: Similar in structure but with different electronic and optical properties.
2-(2′,4′-Dihydroxyphenyl)benzothiazole: Exhibits unique emission characteristics due to excited state intramolecular proton transfer.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-(2-hydroxyanilino)benzene-1,3-diol |
InChI |
InChI=1S/C12H11NO3/c14-8-5-6-10(12(16)7-8)13-9-3-1-2-4-11(9)15/h1-7,13-16H |
InChI Key |
XRYMBAHLJXHZFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















